tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate
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Overview
Description
tert-Butyl 2,7-diazaspiro[44]nonane-2-carboxylate hemioxalate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves the reaction of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate with oxalic acid to form the hemioxalate salt. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds, which are important in drug design.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic structures with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its spirocyclic structure is of interest for developing new pharmaceuticals with unique modes of action.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate oxalate
Uniqueness
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate is unique due to its hemioxalate salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness can make it more suitable for specific applications in research and industry.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Biological Activity
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS No. 236406-49-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₂N₂O₂
- Molecular Weight : 226.32 g/mol
- Structural Characteristics : The compound features a spirocyclic structure which is significant for its biological interactions.
The precise mechanism by which tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized to interact with various biological targets, potentially influencing neurotransmitter systems or exhibiting enzyme inhibition properties.
Pharmacological Studies
Recent studies have indicated several pharmacological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests have shown that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in these cells is a key area of ongoing research.
- Neuroprotective Effects : Some studies suggest that the compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter levels or reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL. |
Study 2 | Investigated cytotoxic effects on MCF-7 breast cancer cells, revealing an IC50 value of 25 µM after 48 hours of treatment, indicating promising anticancer activity. |
Study 3 | Assessed neuroprotective effects in an oxidative stress model using SH-SY5Y neuroblastoma cells, finding a reduction in reactive oxygen species (ROS) levels by 30% at 10 µM concentration. |
Toxicity and Safety Profile
The safety profile of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate has been assessed through various toxicity studies:
- Acute Toxicity : Animal studies indicate a moderate toxicity level with an LD50 greater than 2000 mg/kg.
- Chronic Toxicity : Long-term exposure studies are needed to fully understand the chronic effects and potential carcinogenic risks.
Properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;3-1(4)2(5)6/h2*13H,4-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVZWTVFPYPSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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